

# Spectroscopic Elucidation of Pharacine: A Technical Guide

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## Compound of Interest

Compound Name: *Pharacine*

Cat. No.: *B138207*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Pharacine**, a symmetrical p-cyclophane. The information presented herein is essential for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering a comprehensive reference for the identification and characterization of this compound.

## Core Spectroscopic Data

The structural elucidation of **Pharacine** is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Pharacine (500 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2'/H-6'	8.05	d	8.5
H-3'/H-5'	7.55	d	8.5
H- $\alpha$	4.40	t	6.5
H- $\beta$	2.05	p	6.5

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Pharacine (125 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ ) ppm
C-1'	134.5
C-2'/C-6'	129.5
C-3'/C-5'	129.0
C-4'	139.0
C=O	166.0
C- $\alpha$	64.0
C- $\beta$	26.0

**Table 3: Mass Spectrometry Data for Pharacine**

Technique	Ion	m/z	Formula
HR-EIMS	$[\text{M}]^+$	440.1471	$\text{C}_{24}\text{H}_{24}\text{O}_8$

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following protocols outline the methodologies employed for the NMR and MS analysis of **Pharacine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Pharacine** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Varian UNITY 500 spectrometer operating at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$  nuclei.
- **$^1\text{H}$  NMR Spectroscopy:**

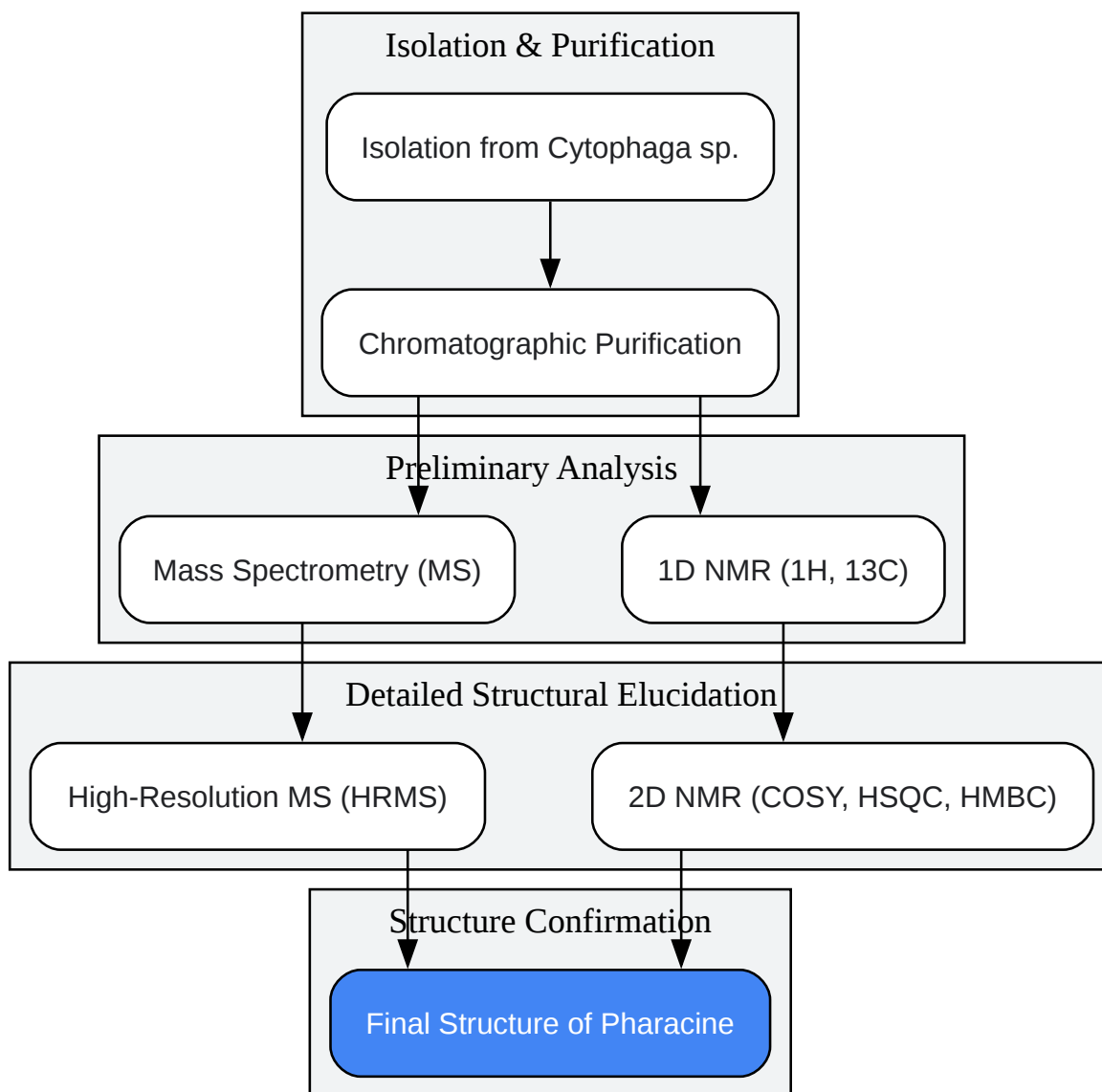
- The  $^1\text{H}$  NMR spectrum was acquired with a sufficient number of scans to ensure a high signal-to-noise ratio.
- Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  at  $\delta$  7.26 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - The  $^{13}\text{C}$  NMR spectrum was recorded using a broadband proton-decoupled pulse sequence.
  - Chemical shifts were referenced to the solvent peak of  $\text{CDCl}_3$  at  $\delta$  77.0 ppm.

## Mass Spectrometry (MS)

- Sample Introduction: The purified sample of **Pharacine** was introduced into the mass spectrometer.
- Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a suitable high-resolution mass spectrometer.
- Ionization: The sample was ionized using electron impact (EI) to generate the molecular ion.
- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the molecular ion was measured with high accuracy to determine the elemental composition.

## Workflow for Spectroscopic Analysis

The logical flow of experiments is crucial for the efficient and accurate structural elucidation of a novel compound like **Pharacine**. The following diagram illustrates the typical workflow from isolation to final structure confirmation.



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Caption: Workflow for the Spectroscopic Characterization of **Pharacine**.

There is no known signaling pathway for **Pharacine**.

- To cite this document: BenchChem. [Spectroscopic Elucidation of Pharacine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138207#spectroscopic-data-of-pharacine-nmr-ms\]](https://www.benchchem.com/product/b138207#spectroscopic-data-of-pharacine-nmr-ms)

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